Methyl 5-(4-methoxyphenyl)-1-methyl-1h-pyrazole-3-carboxylate
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Overview
Description
Methyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate is an organic compound characterized by its pyrazole ring structure with a methoxyphenyl group at the 5-position and a carboxylate ester group at the 3-position
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-methoxybenzaldehyde and hydrazine hydrate.
Reaction Steps: The aldehyde undergoes condensation with hydrazine to form the corresponding hydrazone. This hydrazone is then cyclized under acidic conditions to form the pyrazole ring.
Esterification: The resulting pyrazole is then esterified using methanol in the presence of an acid catalyst to yield the final product.
Industrial Production Methods:
Batch Process: The compound can be synthesized in a batch reactor where the reaction mixture is heated and stirred to ensure complete conversion.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation at the methyl group on the pyrazole ring.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: this compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Products: Reduction can yield the corresponding alcohol derivative.
Substitution Products: Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases. Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. The pyrazole ring can bind to various enzymes and receptors, modulating their activity. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
Methyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate: Similar structure but with an isoxazole ring instead of pyrazole.
Methyl 5-(4-methoxyphenyl)-1H-indazole-3-carboxylate: Contains an indazole ring, which is structurally related to pyrazole.
Uniqueness: Methyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
Properties
IUPAC Name |
methyl 5-(4-methoxyphenyl)-1-methylpyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-15-12(8-11(14-15)13(16)18-3)9-4-6-10(17-2)7-5-9/h4-8H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYNKQONIABFAPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)OC)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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